molecular formula C11H10FNO B1445102 [2-Fluoro-4-(furan-2-yl)phenyl]methanamine CAS No. 1341447-72-0

[2-Fluoro-4-(furan-2-yl)phenyl]methanamine

Cat. No. B1445102
CAS RN: 1341447-72-0
M. Wt: 191.2 g/mol
InChI Key: XOWANIHWRVPSNO-UHFFFAOYSA-N
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Description

“[2-Fluoro-4-(furan-2-yl)phenyl]methanamine” is a chemical compound with the molecular formula C11H10FNO . Its molecular weight is 191.20 .


Molecular Structure Analysis

The molecular structure of “[2-Fluoro-4-(furan-2-yl)phenyl]methanamine” consists of a furan ring attached to a phenyl ring via a methanamine linkage . The phenyl ring is substituted with a fluorine atom .


Physical And Chemical Properties Analysis

“[2-Fluoro-4-(furan-2-yl)phenyl]methanamine” has a predicted boiling point of 291.6±35.0 °C and a predicted density of 1.182±0.06 g/cm3 . Its pKa is predicted to be around 8 .

Scientific Research Applications

Antimycobacterial Agents

Compounds like [2-Fluoro-4-(furan-2-yl)phenyl]methanamine have shown promise as antimycobacterial agents . They can interfere with iron homeostasis in mycobacteria, which is crucial for the survival of the bacteria. Specifically, they can inhibit the salicylate synthase MbtI from M. tuberculosis, which is involved in the biosynthesis of siderophores necessary for iron acquisition .

Antibacterial Activity

The furan moiety in these compounds is significant in medicinal chemistry due to its antibacterial properties. Furan derivatives have been employed to create innovative antibacterial agents that can combat microbial resistance. These compounds are particularly effective against both gram-positive and gram-negative bacteria .

Protein Tyrosine Kinase Inhibition

In the field of cancer research, [2-Fluoro-4-(furan-2-yl)phenyl]methanamine derivatives have been studied for their potential as protein tyrosine kinase (PTK) inhibitors . PTKs play a critical role in cell signaling, and their inhibition can be an effective strategy in cancer therapy .

Anti-Tuberculosis Drug Development

Given the rise in multi-drug-resistant tuberculosis, there is a need for new drugs with novel mechanisms of action. Furan-based compounds, including [2-Fluoro-4-(furan-2-yl)phenyl]methanamine, are being explored for their potential as anti-tuberculosis drugs due to their ability to target unexplored molecular targets .

Antifungal Applications

Furan derivatives are also known for their antifungal properties. They can be synthesized and modified to enhance their efficacy against various fungal strains, providing a pathway for new antifungal drug development .

Antiviral Research

The structural flexibility of furan compounds allows for the creation of derivatives that can serve as potent antiviral agents . Research into [2-Fluoro-4-(furan-2-yl)phenyl]methanamine could lead to the development of new medications to treat viral infections .

properties

IUPAC Name

[2-fluoro-4-(furan-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c12-10-6-8(3-4-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOWANIHWRVPSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=C(C=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-4-(furan-2-yl)phenyl]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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